An In-depth Technical Guide to N2-Methylpyridine-2,3-diamine: Chemical Properties and Structure
An In-depth Technical Guide to N2-Methylpyridine-2,3-diamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Methylpyridine-2,3-diamine is a heterocyclic organic compound belonging to the diaminopyridine family. These structures are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and potential as scaffolds for synthesizing more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties, structure, and a plausible synthetic route for N2-Methylpyridine-2,3-diamine, compiled from available scientific literature. For comparative purposes, data for the parent compound, 2,3-diaminopyridine, is also included.
Chemical Properties and Structure
The structural and physical properties of N2-Methylpyridine-2,3-diamine are summarized in the tables below. Data for the parent compound, 2,3-diaminopyridine, is provided for context and comparison.
Table 1: Chemical Identification and Properties of N2-Methylpyridine-2,3-diamine
| Property | Value | Reference |
| IUPAC Name | N2-Methylpyridine-2,3-diamine | N/A |
| CAS Number | 5028-20-6 | [1] |
| Molecular Formula | C₆H₉N₃ | [2] |
| Molecular Weight | 123.16 g/mol | [2] |
| Melting Point | 100-101 °C | |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Table 2: Chemical Identification and Properties of 2,3-Diaminopyridine
| Property | Value | Reference |
| IUPAC Name | Pyridine-2,3-diamine | |
| CAS Number | 452-58-4 | |
| Molecular Formula | C₅H₇N₃ | |
| Molecular Weight | 109.13 g/mol | |
| Melting Point | 110-115 °C | |
| Boiling Point | 195 °C at 55 mmHg | |
| Solubility | Soluble in water (100 g/L at 20 °C) and strongly polar organic solvents like N,N-dimethylformamide. Poorly soluble in less polar and non-polar solvents. | |
| pKa | 6.78 ± 0.36 (Predicted) |
Experimental Protocols
The selective protection of the 3-amino group is crucial and has been reported to be achievable using benzyl chloroformate. The methylation of the less basic 2-amino group can then be performed, followed by removal of the protecting group. The regioselectivity of direct methylation of 2,3-diaminopyridine has been noted to be solvent-dependent, which presents a challenge for direct synthesis.[1]
Proposed Synthesis of N2-Methylpyridine-2,3-diamine
Step 1: Selective Protection of the 3-Amino Group of 2,3-Diaminopyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-diaminopyridine in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Protecting Group: Slowly add a solution of benzyl chloroformate (1 equivalent) in the same solvent to the cooled solution of 2,3-diaminopyridine while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-benzyloxycarbonyl-protected 2,3-diaminopyridine by column chromatography on silica gel.
Step 2: Methylation of the 2-Amino Group
-
Reaction Setup: In a round-bottom flask, dissolve the purified N-protected 2,3-diaminopyridine in a suitable polar aprotic solvent (e.g., dimethylformamide).
-
Base Addition: Add a non-nucleophilic base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Methylating Agent: After stirring for a short period, add methyl iodide (CH₃I) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Workup: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection to Yield N2-Methylpyridine-2,3-diamine
-
Reaction Setup: Dissolve the product from Step 2 in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenolysis: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously for several hours at room temperature.
-
Filtration and Concentration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude N2-Methylpyridine-2,3-diamine.
-
Purification: Purify the final product by recrystallization or column chromatography.
Mandatory Visualization
The proposed synthetic workflow for N2-Methylpyridine-2,3-diamine is illustrated below.
Caption: Proposed synthetic route for N2-Methylpyridine-2,3-diamine.
Signaling Pathways and Biological Activity
A thorough search of the current scientific literature did not yield any specific information regarding the involvement of N2-Methylpyridine-2,3-diamine in biological signaling pathways or its applications in drug development. However, the broader class of diaminopyridines and their derivatives are known to possess a wide range of biological activities, suggesting that N2-Methylpyridine-2,3-diamine could be a valuable candidate for biological screening in various therapeutic areas.
Conclusion
N2-Methylpyridine-2,3-diamine is a pyridine derivative for which some fundamental chemical data is available, though a comprehensive characterization is lacking in the public domain. This guide provides the currently available information on its chemical and physical properties and outlines a plausible, multi-step synthesis based on established chemical principles for the selective modification of diaminopyridines. The lack of data on its biological activity presents an opportunity for future research to explore the potential of this compound in drug discovery and other applications. Researchers interested in this molecule are encouraged to perform the proposed synthesis and conduct a thorough characterization to expand the scientific knowledge base.
